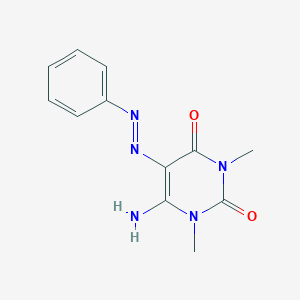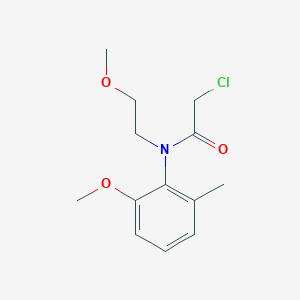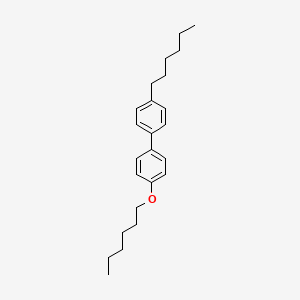
4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl: is a liquid crystalline compound known for its unique structural properties. It belongs to the class of biphenyl derivatives, which are widely studied for their applications in liquid crystal displays (LCDs) and other advanced materials. The compound’s structure consists of two phenyl rings connected by a single bond, with a hexyl group attached to one phenyl ring and a hexyloxy group attached to the other .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl typically involves the following steps:
Bromination: The starting material, biphenyl, is brominated to form 4-bromobiphenyl.
Alkylation: The 4-bromobiphenyl undergoes a Grignard reaction with hexylmagnesium bromide to introduce the hexyl group.
Etherification: The resulting 4-hexylbiphenyl is then reacted with hexyloxy bromide in the presence of a base to form 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of hexylbenzoic acid or hexyloxybenzoic acid.
Reduction: Formation of hexylphenol or hexyloxyphenol.
Substitution: Formation of nitro or bromo derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is extensively used in the study of liquid crystalline materials. Its unique properties make it a valuable component in the development of new liquid crystal phases and materials .
Biology and Medicine: Its ability to form ordered structures can enhance the stability and efficacy of therapeutic agents .
Industry: In the industrial sector, 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is used in the manufacture of advanced display technologies, including LCDs and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl exerts its effects is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations under certain conditions, leading to the formation of nematic or smectic phases. These ordered structures are crucial for the compound’s applications in display technologies and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
4-Hexyl-4’-isothiocyanatobiphenyl: Similar in structure but contains an isothiocyanate group instead of a hexyloxy group.
4-Hexyl-4’-biphenylcarbonitrile: Contains a cyano group instead of a hexyloxy group.
4-Hexyl-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of a hexyloxy group.
Uniqueness: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is unique due to its hexyloxy group, which imparts distinct liquid crystalline properties. This makes it particularly valuable in applications requiring specific alignment and stability, such as in LCDs and OLEDs .
Eigenschaften
CAS-Nummer |
56117-74-9 |
|---|---|
Molekularformel |
C24H34O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1-hexoxy-4-(4-hexylphenyl)benzene |
InChI |
InChI=1S/C24H34O/c1-3-5-7-9-11-21-12-14-22(15-13-21)23-16-18-24(19-17-23)25-20-10-8-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI-Schlüssel |
CFMHKKJQFWCAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


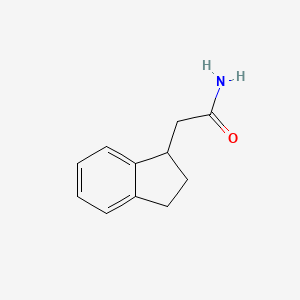

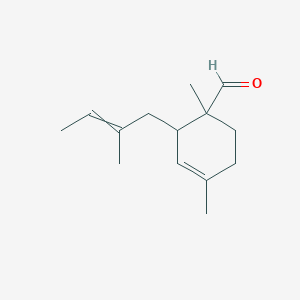
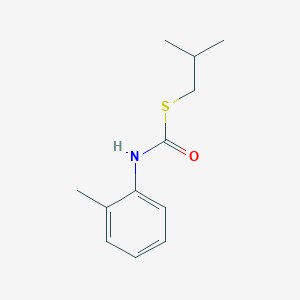
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
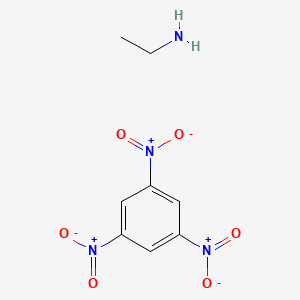
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
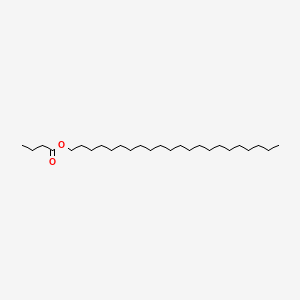
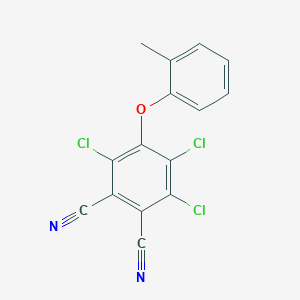
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
